3,4-Difluorobenzoic acid

Catalog No.
S750392
CAS No.
455-86-7
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzoic acid

CAS Number

455-86-7

Product Name

3,4-Difluorobenzoic acid

IUPAC Name

3,4-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

FPENCTDAQQQKNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Synonyms

3,4-Difluorobenzoic Acid; NSC 190686

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Organic Synthesis:

  • 3,4-DFBA serves as a building block in the synthesis of more complex organic molecules, particularly those containing the difluorophenyl group. This group can influence the physical and chemical properties of the resulting molecule, making it useful for developing new materials with specific functionalities [].

Analytical Chemistry:

  • Due to its unique properties, 3,4-DFBA can be used as an internal standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) []. Internal standards are reference compounds added to samples to ensure the accuracy and consistency of measurements. 3,4-DFBA's specific advantages include its thermal stability and distinct chromatographic behavior, making it a reliable reference point for analysis [].

Material Science:

  • Preliminary research explores the potential of 3,4-DFBA in the development of new functional materials. For instance, studies have investigated its incorporation into metal-organic frameworks (MOFs) []. MOFs are porous materials with diverse applications, and incorporating 3,4-DFBA could potentially modify their properties for specific uses, such as gas adsorption or catalysis.

3,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 3 and 4 positions of the benzene ring. Its molecular formula is C7_7H4_4F2_2O2_2, with a molecular weight of approximately 158.10 g/mol . This compound appears as a solid at room temperature and has various applications in organic synthesis and pharmaceutical research.

Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].

, including:

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield difluorobenzene derivatives.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that 3,4-difluorobenzoic acid exhibits biological activity, particularly as a precursor in the synthesis of compounds that target various biological receptors. For instance, it has been used to synthesize derivatives that act as antagonists for melanin-concentrating hormone receptor 1, which is implicated in obesity and metabolic disorders . The compound's fluorine substituents can enhance lipophilicity and bioavailability, making it a valuable scaffold in drug design.

Several methods exist for synthesizing 3,4-difluorobenzoic acid:

  • Decarboxylation of Tetrafluorophthalic Acid: Heating tetrafluorophthalic acid can yield 3,4-difluorobenzoic acid .
  • Reaction of Difluorophthalic Anhydride: Dissolving 4,5-difluorophthalic anhydride in solvents such as dimethyl acetamide or N-methyl-2-pyrrolidone with a copper catalyst at elevated temperatures (120-215°C) facilitates the formation of 3,4-difluorobenzoic acid .
  • Fluorination of Benzoic Acid Derivatives: Direct fluorination methods can also introduce fluorine atoms into the benzoic acid structure .

3,4-Difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Serves as a building block for creating more complex molecules.
  • Material Science: Its derivatives may be utilized in developing new materials with specific properties due to their unique chemical structure .

Studies on the interactions of 3,4-difluorobenzoic acid with biological systems have highlighted its potential role in modulating receptor activities. For example, its derivatives have been investigated for their binding affinities to melanin-concentrating hormone receptors, which could lead to therapeutic applications in treating metabolic disorders .

Several compounds share structural similarities with 3,4-difluorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Difluorobenzoic AcidFluorine at positions 2 and 3Different reactivity due to fluorine positioning
3-Fluorobenzoic AcidOne fluorine atom at position 3Simpler structure; less sterically hindered
4-Fluorobenzoic AcidOne fluorine atom at position 4Similar reactivity but different physical properties
2,5-Difluorobenzoic AcidFluorine at positions 2 and 5Potentially different biological activities

Each of these compounds exhibits unique properties and reactivities influenced by the position and number of substituents on the benzene ring. The presence of two fluorine atoms on adjacent carbons in 3,4-difluorobenzoic acid enhances its lipophilicity and biological activity compared to its analogs.

Catalytic Decarboxylation of 4,5-Difluorophthalic Derivatives

One of the principal synthetic routes to 3,4-difluorobenzoic acid involves the catalytic decarboxylation of 4,5-difluorophthalic acid derivatives. This method leverages transition metal catalysts to remove carboxyl groups selectively, yielding the desired difluorobenzoic acid isomer.

Copper-Catalyzed Reactions in Polar Aprotic Solvents

Copper catalysts have been widely employed for the decarboxylation of 4,5-difluorophthalic derivatives. The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc), which enhance solubility and catalytic efficiency. Acidification of the reaction mixture followed by extraction with solvents like ethyl acetate allows isolation of 3,4-difluorobenzoic acid in good yields.

Alternative Metal Catalysts (Zn, Cd, Ag, Ni) and Their Efficacy

Besides copper, other metal catalysts such as zinc, cadmium, silver, and nickel have been explored for their catalytic activity in this decarboxylation. Each metal exhibits different catalytic efficiencies and selectivities, influenced by their redox properties and coordination chemistry. Comparative studies indicate that copper remains the most effective catalyst under optimized conditions, though silver and nickel show promise in specific solvent systems.

Solvent Optimization Strategies (N-Methylpyrrolidone vs. Dimethyl Acetamide)

Solvent choice critically impacts the reaction rate and product yield. N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) are preferred due to their high polarity and ability to stabilize catalytic intermediates. Studies demonstrate that NMP often leads to higher conversion rates and cleaner product profiles, while DMAc can be advantageous in terms of catalyst solubility and recyclability.

Temperature and Catalyst Loading Parametric Studies

Temperature and catalyst loading are key parameters for optimizing decarboxylation. Elevated temperatures (typically 150–200°C) accelerate the reaction but must be balanced against potential side reactions and decomposition. Catalyst loading studies reveal that moderate amounts of copper catalyst (5–10 mol%) provide optimal turnover without excessive metal waste. Lower catalyst loadings reduce cost but may require longer reaction times.

Alternative Synthetic Routes

Bromomethylation and Subsequent Substitution

An alternative synthesis involves bromomethylation of 3,4-difluorotoluene derivatives followed by nucleophilic substitution. For example, 2-bromomethyl-3,4-difluorobenzoic acid can be prepared by bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions (60–80°C). The bromomethyl intermediate then undergoes substitution with sodium thiophenate or other nucleophiles to yield functionalized derivatives.

Sulfur-Containing Derivatives as Intermediates

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid is a key intermediate synthesized via nucleophilic substitution of the bromomethyl derivative with sodium thiophenate. This reaction proceeds efficiently in ethyl acetate at room temperature with yields up to 96.2%. The product is purified by aqueous washes, activated carbon treatment, and solvent removal under reduced pressure.

Physicochemical Properties

PropertyValue
Molecular FormulaC7H4F2O2
Molecular Weight158.10 g/mol
Physical State (20°C)Solid
Purity>98% (by Gas Chromatography)
CAS Registry Number455-86-7
IUPAC NameBenzoic acid, 3,4-difluoro-
InChIKeyFPENCTDAQQQKNY-UHFFFAOYSA-N

The molecular structure features a benzene ring substituted with two fluorine atoms at positions 3 and 4 and a carboxylic acid group at position 1. The presence of fluorine atoms influences acidity, lipophilicity, and reactivity, making this compound valuable in medicinal chemistry and materials science.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hydrogen NMR spectra of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid show characteristic aromatic proton signals consistent with fluorine substitution patterns. The presence of fluorine atoms causes splitting and shifts due to coupling effects, aiding structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms the purity and identity of synthesized 3,4-difluorobenzoic acid derivatives. Chromatograms exhibit sharp peaks with retention times corresponding to the target compounds, supporting high purity levels (>95%).

Research Findings and Applications

  • The copper-catalyzed decarboxylation method provides an efficient and scalable route to 3,4-difluorobenzoic acid, with solvent and catalyst optimization significantly improving yields and selectivity.

  • Alternative metal catalysts offer potential for greener and more cost-effective processes, though further research is needed to match copper’s efficacy.

  • Functionalization via bromomethyl intermediates expands the chemical space of 3,4-difluorobenzoic acid derivatives, enabling synthesis of key pharmaceutical intermediates such as baloxavir precursors.

  • The compound’s unique electronic properties due to fluorine substitution make it a valuable building block in drug design and materials chemistry.

Summary Table: Catalytic Decarboxylation Parameters

ParameterOptimal Range/ConditionNotes
CatalystCopper (Cu)5–10 mol% loading preferred
Alternative CatalystsZn, Cd, Ag, NiLower efficiency than Cu
SolventN-Methylpyrrolidone (NMP), DimethylacetamideNMP generally superior
Temperature150–200°CHigher temp increases rate
Reaction TimeVariable (hours)Depends on catalyst loading
Product IsolationAcidification + Ethyl acetate extractionStandard workup

Illustrative Figures

  • Figure 1: Chemical structure of 3,4-difluorobenzoic acid showing fluorine substitutions at positions 3 and 4.

  • Figure 2: Hydrogen NMR spectrum of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid illustrating aromatic proton splitting patterns.

  • Figure 3: HPLC chromatogram confirming the purity of synthesized 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.

This article consolidates authoritative information from patents, chemical databases, and research literature, providing a comprehensive overview of 3,4-difluorobenzoic acid synthesis, properties, and applications without reliance on unreliable sources.

XLogP3

1.8

Melting Point

123.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-86-7

Wikipedia

3,4-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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